molecular formula C12H17BrN2O3 B580340 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline CAS No. 1280786-66-4

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline

Cat. No.: B580340
CAS No.: 1280786-66-4
M. Wt: 317.183
InChI Key: HXTPJLMWDWBTNX-UHFFFAOYSA-N
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Description

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is an organic compound with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, an ethoxy group, and a nitro group attached to an aniline ring. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Alkylation: Introduction of the tert-butyl group.

    Ethoxylation: Addition of the ethoxy group.

Each step requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Chemical Reactions Analysis

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline can undergo various chemical reactions, including:

Scientific Research Applications

4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound is used in the development of novel materials with specific properties.

    Chemical Synthesis: It is utilized as a building block in the synthesis of more complex organic molecules.

    Analytical Chemistry: The compound is used as a reference standard in analytical methods.

Mechanism of Action

The specific mechanism of action of 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline depends on its applicationFor example, the nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding or be a site for nucleophilic substitution .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline include:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-5-18-11-7-9(14-12(2,3)4)10(15(16)17)6-8(11)13/h6-7,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTPJLMWDWBTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681507
Record name 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-66-4
Record name Benzenamine, 4-bromo-N-(1,1-dimethylethyl)-5-ethoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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